![molecular formula C16H16O6 B028373 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid CAS No. 110689-83-3](/img/structure/B28373.png)
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is a chemical compound that is commonly referred to as HPEB. It is a synthetic derivative of salicylic acid and is a non-steroidal anti-inflammatory drug (NSAID). HPEB has been studied for its potential therapeutic applications in various fields of medicine due to its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of HPEB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, HPEB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, HPEB has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. HPEB has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HPEB in lab experiments is its well-established mechanism of action and safety profile. However, one of the limitations is that it may not be as effective as other 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acids in certain conditions, such as acute pain.
Direcciones Futuras
There are several future directions for the study of HPEB. One potential direction is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another direction is the study of its potential therapeutic applications in other fields of medicine, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of HPEB and its potential long-term effects on human health.
In conclusion, HPEB is a synthetic derivative of salicylic acid that has anti-inflammatory and analgesic properties. It has been studied extensively for its potential therapeutic applications in various fields of medicine and has a well-established mechanism of action and safety profile. There are several future directions for the study of HPEB, including the development of new formulations and delivery methods and the study of its potential therapeutic applications in other fields of medicine.
Métodos De Síntesis
The synthesis of HPEB involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
HPEB has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
Número CAS |
110689-83-3 |
|---|---|
Nombre del producto |
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
2-hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
Clave InChI |
MDTCOHCLYIIHEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
Sinónimos |
4-[2-(4-Methoxyphenoxy)ethoxy]salicylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



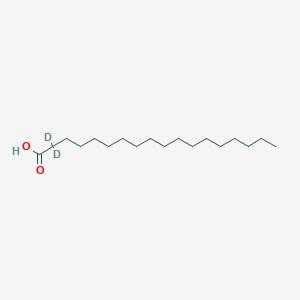
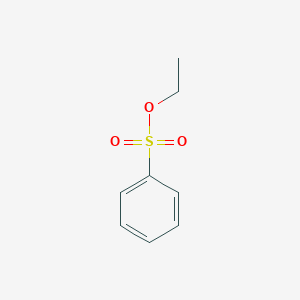
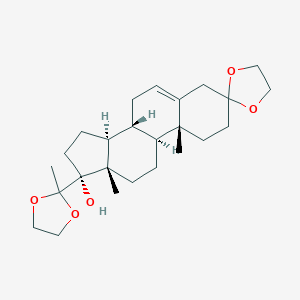


![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)

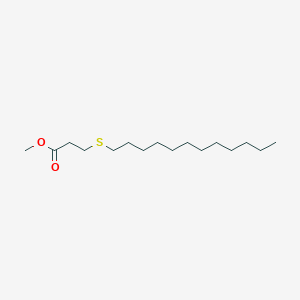

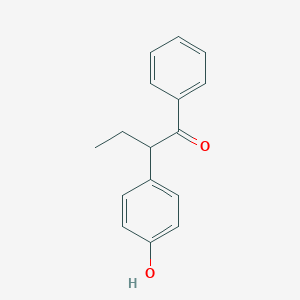
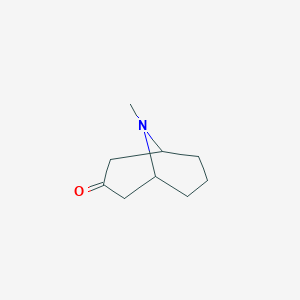


![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)